rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine, trans is a heterocyclic organic compound It belongs to the class of morpholines, which are six-membered rings containing both oxygen and nitrogen atoms
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine, trans typically involves the cyclization of amino alcohols. One common method involves the reaction of 1,2-amino alcohols with α-haloacid chlorides, followed by cyclization and reduction reactions . This method allows for the production of various substituted morpholines under similar reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of solid-phase synthesis and transition metal catalysis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine, trans can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different reduced derivatives of the compound .
Scientific Research Applications
rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine, trans has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine, trans involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, thereby influencing various biochemical pathways. For example, it may act as an inhibitor of certain enzymes, affecting their catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- rac-(4aR,7aS)-hexahydro-2H-furo[3,4-b]morpholine hydrochloride
- rac-(4aR,7aS)-4-methyl-octahydropyrrolo[3,4-b]morpholine
Uniqueness
rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine, trans is unique due to its specific structural features, such as the presence of two methyl groups at the 2,2-position. This structural uniqueness can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
CAS No. |
1955540-20-1 |
---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.2 |
Purity |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.